Product packaging for 1-Dodecyl-4-iodobenzene(Cat. No.:CAS No. 170698-90-5)

1-Dodecyl-4-iodobenzene

Cat. No.: B2628233
CAS No.: 170698-90-5
M. Wt: 372.3 g/mol
InChI Key: XCHZLNUUCYPION-UHFFFAOYSA-N
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Description

Academic Significance of Long-Chain Iodoarenes in Chemical Synthesis and Materials Science

Long-chain iodoarenes, such as 1-dodecyl-4-iodobenzene, are of significant academic interest due to their dual functionality. The iodoarene moiety is a crucial structural motif in many biologically active molecules and serves as a versatile synthetic intermediate. nih.gov The presence of the C–I bond, which is weaker than C–Br or C–Cl bonds, makes iodoarenes more reactive in a variety of transformations, including numerous transition metal-catalyzed cross-coupling reactions. nih.govwikipedia.org These reactions are fundamental in constructing complex molecular architectures from simpler precursors.

The long alkyl chain, on the other hand, imparts properties such as solubility in organic solvents and the ability to form self-assembling structures. In materials science, this characteristic is exploited in the development of novel materials like liquid crystals, functionalized nanoparticles, and organic light-emitting diodes (OLEDs). sigmaaldrich.com The interplay between the reactive iodo-group and the structure-directing alkyl chain allows for the synthesis of precisely functionalized materials with tailored optical and electronic properties. acs.org

Contextualization within Halogenated Aromatic Chemistry

Halogenated aromatic compounds are a broad class of chemicals that play a pivotal role in organic chemistry. ijrpr.com The nature of the halogen atom significantly influences the reactivity of the aromatic ring. Aryl iodides are typically more reactive in cross-coupling reactions than their bromine or chlorine counterparts. nih.gov The relatively low bond dissociation energy of the C-I bond facilitates oxidative addition, a key step in many catalytic cycles. wikipedia.org

The activation of iodoarenes can lead to the formation of various reactive intermediates, including aryl radicals, aryl cations, and aryne precursors. nih.gov These intermediates can then be trapped by a wide range of reagents to form new C-C and C-heteroatom bonds. nih.gov This reactivity makes iodoarenes, including this compound, highly valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aiontosight.ai Furthermore, the field is moving towards more environmentally friendly methods for activating iodoarenes, utilizing visible-light photoredox catalysis and electrochemical methods to generate the desired reactive species under mild conditions. nih.govresearchgate.net

Overview of Research Trajectories for Alkyl-Substituted Aryl Iodides

Research concerning alkyl-substituted aryl iodides is multifaceted, with several key trends emerging. A significant area of focus is the development of new and more efficient synthetic methodologies. numberanalytics.com This includes the exploration of novel catalysts, such as transition metal complexes and organocatalysts, to improve the selectivity and yield of reactions involving these compounds. numberanalytics.comacs.org

Another important research direction is the expansion of their applications in materials science. Scientists are investigating how the length and branching of the alkyl chain, as well as the position of the iodine atom, affect the properties of the resulting materials. This includes the design of new liquid crystalline materials, the functionalization of surfaces, and the creation of novel polymers with specific electronic or optical properties.

Furthermore, there is a growing emphasis on "green chemistry" principles in the synthesis and application of alkyl-substituted aryl iodides. numberanalytics.com This involves the development of catalytic systems that operate under milder conditions, use less toxic reagents, and minimize waste generation. nih.govnumberanalytics.com The use of visible-light-mediated reactions and the development of recyclable catalysts are prominent examples of this trend. researchgate.netacs.org

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC18H29I
Molecular Weight372.327 g/mol
Density1.2±0.1 g/cm³
Boiling Point381.1±11.0 °C at 760 mmHg
Flash Point173.1±8.3 °C
LogP9.56
Index of Refraction1.526

This data was sourced from a chemical properties database. chemsrc.com

Synthetic Methodologies Towards this compound and Its Precursors

The synthesis of this compound, a significant intermediate in the creation of advanced materials and complex organic molecules, can be achieved through several strategic pathways. These methods primarily involve the construction of the aryl iodide moiety on a pre-existing dodecylbenzene (B1670861) framework or the transformation of a functional group on the aromatic ring into an iodide. The selection of a particular synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29I B2628233 1-Dodecyl-4-iodobenzene CAS No. 170698-90-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

170698-90-5

Molecular Formula

C18H29I

Molecular Weight

372.3 g/mol

IUPAC Name

4-iodododecylbenzene

InChI

InChI=1S/C18H29I/c1-2-3-4-5-6-10-15-18(19)16-11-14-17-12-8-7-9-13-17/h7-9,12-13,18H,2-6,10-11,14-16H2,1H3

InChI Key

XCHZLNUUCYPION-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)I

Canonical SMILES

CCCCCCCCC(CCCC1=CC=CC=C1)I

solubility

not available

Origin of Product

United States

Reactivity and Derivatization Chemistry of 1 Dodecyl 4 Iodobenzene

Cross-Coupling Reactions at the Aryl Iodide Moiety

The carbon-iodine bond in 1-dodecyl-4-iodobenzene is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing more complex molecular architectures.

Sonogashira Coupling for Phenylethynylene Derivatives

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound, this reaction is employed to synthesize phenylethynylene derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgwalisongo.ac.id

The general scheme for the Sonogashira coupling of this compound is as follows:

Scheme 1: Sonogashira coupling of this compound with a terminal alkyne.

The reactivity of the aryl halide in Sonogashira coupling generally follows the trend: I > Br > Cl. wikipedia.org This makes this compound a highly suitable substrate for this transformation. The reaction conditions are typically mild, often proceeding at room temperature. beilstein-journals.org The choice of catalyst, base, and solvent can be optimized to achieve high yields of the desired phenylethynylene product. For instance, palladium catalysts like PdCl2(PPh3)2 are commonly used in conjunction with a copper(I) salt like CuI. beilstein-journals.org

Suzuki-Miyaura Coupling with Organoboronic Acids

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound with an organohalide. libretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and substituted benzenes. This compound serves as an excellent electrophilic partner in Suzuki-Miyaura couplings.

The generalized reaction is depicted below:

Scheme 2: Suzuki-Miyaura coupling of this compound with an organoboronic acid.

A palladium(0) catalyst is central to the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction is carried out in the presence of a base, which is crucial for the activation of the organoboron species. A variety of palladium catalysts and ligands can be employed to facilitate this transformation, and the reaction often proceeds with high yields and functional group tolerance. mdpi.com

Heck and Negishi Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.org this compound can be effectively coupled with various alkenes using this method. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. misuratau.edu.ly

A general representation of the Heck reaction is:

Scheme 3: Heck coupling of this compound with an alkene.

The Negishi coupling, on the other hand, utilizes an organozinc reagent to couple with an organohalide, also catalyzed by a palladium or nickel complex. wikipedia.org This reaction is notable for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgnobelprize.org this compound can be coupled with a variety of organozinc compounds via the Negishi reaction.

The general scheme for the Negishi coupling is:

Scheme 4: Negishi coupling of this compound with an organozinc reagent.

Hypervalent Iodine Chemistry Derived from this compound

The iodine atom in this compound can be oxidized to higher valence states, leading to the formation of hypervalent iodine compounds. wikipedia.org These species are valuable as oxidizing agents and reagents in a variety of organic transformations due to their low toxicity and ready availability. organic-chemistry.org

Synthesis and Reactivity of 1-Dodecyl-4-iodosylbenzene and Related Species

This compound can be oxidized to form hypervalent iodine(III) and iodine(V) compounds. A key iodine(III) derivative is 1-dodecyl-4-iodosylbenzene. Iodosylarenes are typically prepared by the hydrolysis of the corresponding (diacetoxyiodo)arenes. wikipedia.org For example, iodosobenzene (B1197198) is prepared from the hydrolysis of (diacetoxyiodo)benzene (B116549). orgsyn.org Similarly, 1-dodecyl-4-iodosylbenzene can be synthesized from this compound by oxidation to the corresponding diacetate followed by hydrolysis.

The structure of iodosylarenes is generally polymeric, consisting of -[Ar-I-O]- chains. wikipedia.org These compounds are often insoluble in most organic solvents. researchgate.net

Another important class of hypervalent iodine compounds derived from aryl iodides are the (diacetoxyiodo)arenes, such as phenyliodine(III) diacetate (PIDA). mdpi.com These are synthesized by the oxidation of the corresponding aryl iodide with reagents like peracetic acid. wikipedia.org

Applications as Oxidants and Reagents in Organic Transformations

Hypervalent iodine compounds derived from this compound, such as the corresponding iodosylbenzene or (diacetoxyiodo)arene, are powerful oxidizing agents. wikipedia.orgorganic-chemistry.org They can participate in a wide range of oxidative transformations. For instance, iodosylbenzene and its derivatives are used as oxygen transfer reagents, capable of epoxidizing alkenes. wikipedia.org

Hypervalent iodine reagents can also be generated in situ from catalytic amounts of an aryl iodide, such as this compound, in the presence of a terminal oxidant like m-chloroperbenzoic acid (m-CPBA). acs.org This catalytic approach is advantageous as it avoids the need to handle potentially unstable hypervalent iodine compounds directly. These in situ generated species can promote various transformations, including the oxidative cyclization of alkynes. acs.org

The reactivity of hypervalent iodine reagents is attributed to the lability of the bonds between the iodine atom and its ligands, which facilitates ligand exchange and reductive elimination, leading to the functionalization of substrates. tcichemicals.com The long dodecyl chain in this compound-derived hypervalent iodine reagents can enhance their solubility in organic solvents, potentially improving their reactivity and applicability in certain transformations. rsc.org

Mechanistic Aspects of Hypervalent Iodine-Mediated Reactions

Hypervalent iodine reagents are powerful tools in organic synthesis, known for their ability to facilitate a wide range of transformations under mild conditions. nih.gov Aryl iodides like this compound can serve as precursors to hypervalent iodine(III) reagents. The oxidation of the iodine atom in this compound would lead to the formation of a hypervalent iodine species, which can then participate in various reactions.

The mechanism of hypervalent iodine-mediated reactions often involves the initial formation of a hypervalent iodine compound, such as a (diacetoxyiodo)arene, from the corresponding aryl iodide. mdpi.com These reagents are electrophilic due to the nature of the hypervalent bond. mdpi.com The reactions they mediate can proceed through either ionic or radical pathways. For instance, in oxidative rearrangements and cyclizations, the hypervalent iodine reagent can act as a two-electron oxidant. nih.govbeilstein-journals.org The specific reaction pathway and the resulting products are highly dependent on the substrates, the nature of the hypervalent iodine reagent, and the reaction conditions. beilstein-journals.org

A common mechanistic feature is the ligand exchange at the iodine center, followed by reductive elimination. For example, in the presence of a suitable nucleophile, the hypervalent iodine species can undergo ligand coupling, forming a new bond and regenerating the aryl iodide. The long dodecyl chain in this compound can influence the solubility and reactivity of the corresponding hypervalent iodine reagent, potentially enabling reactions in less polar solvents.

Radical Reactions Involving the Aryl Iodide

The carbon-iodine bond in this compound is susceptible to cleavage, leading to the formation of an aryl radical, which is a highly reactive intermediate in organic synthesis. nih.gov

Generation of Aryl Radicals

Aryl radicals can be generated from aryl iodides through several methods, including single-electron reduction. nih.gov This reduction can be initiated by various means, such as conventional reagents, visible light photoredox catalysis, or electrochemical processes. researchgate.netresearchgate.net The generation of an aryl radical from an aryl halide like this compound is a key step in many carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net The presence of the dodecyl group is unlikely to interfere with the fundamental process of radical generation from the aryl iodide moiety. The general scheme for aryl radical generation from an aryl iodide via a single electron transfer (SET) process is depicted below:

Table 1: Methods for Aryl Radical Generation

Method Description
Photoredox Catalysis Utilizes visible light and a photocatalyst to induce single electron transfer to the aryl iodide, leading to the formation of the aryl radical. nih.gov
Electrochemical Reduction An electric current is used to reduce the aryl iodide at an electrode surface, generating the aryl radical. researchgate.net
Reagent-Induced Reduction Strong reducing agents can directly donate an electron to the aryl iodide.

Homolytic Cleavage of the Carbon-Iodine Bond

The formation of the 4-dodecylphenyl radical from this compound proceeds through the homolytic cleavage of the carbon-iodine (C-I) bond. wikipedia.org This process involves the symmetrical breaking of the covalent bond, with each fragment retaining one of the originally bonded electrons. The energy required for this bond dissociation is known as the bond dissociation energy (BDE). wikipedia.org

The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides excellent precursors for radical reactions. The cleavage can be induced by heat, light (photolysis), or through chemical initiation. wikipedia.orgnih.gov For instance, ultraviolet radiation can provide the necessary energy to break the C-I bond in iodo-containing compounds. nih.gov Once formed, the 4-dodecylphenyl radical can participate in a variety of subsequent reactions, such as addition to multiple bonds or hydrogen atom abstraction.

The kinetics and thermodynamics of C-I bond cleavage can be influenced by the substituents on the aromatic ring. However, the long alkyl chain in this compound is not expected to have a significant electronic effect on the C-I bond strength, though it might influence the physical properties and reactivity in specific reaction media. Studies on similar systems have shown that the transition state for C-I bond cleavage on metal surfaces is largely homolytic in character. cmu.edu

Functionalization of the Dodecyl Chain

While the aryl iodide provides a reactive handle for many transformations, the long dodecyl chain of this compound also presents opportunities for selective functionalization.

Selective C-H Activation and Functionalization

Selective C-H activation is a powerful strategy for introducing functionality into otherwise unreactive hydrocarbon chains. While the primary focus of reactivity for this compound is often the aryl iodide, methods for C-H functionalization could potentially be applied to the dodecyl group. These reactions are typically catalyzed by transition metals, which can selectively cleave a C-H bond and replace it with a new functional group.

The challenge lies in achieving regioselectivity along the long alkyl chain. Directing groups are often employed to control the site of C-H activation. In the case of this compound, the iodo-substituted phenyl group itself could potentially direct C-H functionalization to specific positions on the dodecyl chain, although this is a complex area of research. Alternatively, a functional group could be introduced at the terminus of the chain to direct C-H activation at a specific site.

Terminal Functionalization of the Alkyl Chain

Terminal functionalization of the dodecyl chain would involve selectively reacting at the methyl (CH₃) group at the end of the chain. This is a challenging transformation due to the similar reactivity of the many methylene (B1212753) (CH₂) groups along the chain. However, certain catalytic systems have been developed for the terminal oxidation of long-chain alkanes.

Another approach to achieving terminal functionalization would be to start with a terminally functionalized dodecyl precursor before its attachment to the 4-iodobenzene moiety. For instance, using a ω-functionalized dodecyl halide in a cross-coupling reaction with a suitable benzene (B151609) derivative could install the desired functionality at the terminus of the alkyl chain. Subsequent reactions could then be performed on this terminal functional group, providing a versatile route to a wide range of derivatives. For example, a terminal alcohol could be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups.

Exploration of Novel Cascade and Tandem Reactions

The exploration of cascade and tandem reactions involving this compound opens avenues for the rapid construction of complex molecular architectures from a relatively simple starting material. These one-pot sequences, which involve multiple bond-forming events, are highly valued in organic synthesis for their efficiency, atom economy, and ability to minimize waste by reducing the number of intermediate purification steps. The reactivity of the carbon-iodine bond in this compound makes it an excellent candidate for a variety of palladium-catalyzed cascade processes.

Research into the reactivity of aryl iodides has revealed their utility in a range of cascade reactions, and it is anticipated that this compound would behave similarly. These reactions often commence with the oxidative addition of the aryl iodide to a low-valent palladium catalyst, followed by a sequence of intramolecular or intermolecular transformations.

A key area of exploration is the use of this compound in cascade reactions that involve the formation of multiple carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed cascades involving the reaction of an aryl iodide with an allene (B1206475) and a nucleophile can lead to the formation of highly functionalized allylic compounds. In such a sequence, this compound could first react with an allene, followed by the introduction of a nucleophile like an alcohol or an amine, to generate complex products in a single step.

Furthermore, tandem reactions that combine cross-coupling with cyclization are of significant interest. This compound could participate in a tandem sequence where an initial intermolecular coupling is followed by an intramolecular C-H activation or cyclization, leading to the formation of polycyclic systems. The long dodecyl chain can influence the solubility of the starting material and intermediates, potentially impacting reaction kinetics and product yields in various solvent systems.

While specific research detailing novel cascade and tandem reactions exclusively for this compound is an emerging area, the established reactivity of other aryl iodides provides a strong foundation for predicting its behavior. The following table summarizes representative cascade reactions that are expected to be applicable to this compound based on known transformations of similar aryl iodides.

Reaction Type Reactants Catalyst/Reagents Potential Product Reference
Four-Component CascadeThis compound, Carbon Dioxide, Amine, Allenyl etherPalladium CatalystHighly functionalized acyclic O,O-acetal rsc.org
Cascade C-H Arylation/AminationThis compound, Homoallylic primary aminePalladium Catalyst2-Aryl-1-pyrroline derivative researchtrend.net
Cascade Carbonylative AnnulationAlkene-tethered this compound derivative, Carbon MonoxidePalladium CatalystPolycyclic molecule with aryl-substituted quaternary stereocenter mdpi.com
Cascade AnnulationThis compound, o-Bromoiodobenzene, Diphenylacetylene, 4-Methylphenylboronic acidPd(OAc)₂, DPEphos, Cs₂CO₃, PivOHPhenanthrene derivative researchtrend.net

This table presents potential cascade reactions for this compound based on analogous reactions with other aryl iodides.

The development of such reactions with this compound would be valuable for synthesizing novel materials and biologically active molecules, where the dodecyl group can impart specific physical properties such as lipophilicity or self-assembly characteristics. Future research will likely focus on optimizing reaction conditions and exploring the substrate scope to fully harness the synthetic potential of this compound in these advanced chemical transformations.

Advanced Spectroscopic Characterization for Molecular Architecture and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the solution-state structure and dynamics of 1-Dodecyl-4-iodobenzene. acs.org Analysis of both ¹H and ¹³C NMR spectra offers detailed insights into the distinct chemical environments of the aromatic and aliphatic portions of the molecule.

The aromatic region of the ¹H NMR spectrum is characteristic of a 1,4-disubstituted benzene (B151609) ring. It typically displays a pattern of two doublets, often appearing as an AA'BB' system due to the similar chemical environments of the protons. The protons ortho to the iodine atom (H-3, H-5) are expected to resonate at a different frequency from those ortho to the dodecyl group (H-2, H-6). For instance, in the analogous 1-bromo-4-iodobenzene, these protons show distinct signals. rsc.org The ¹³C NMR spectrum provides direct information about the carbon skeleton, with signals for the iodine-bearing carbon (C-4) appearing at a distinct chemical shift influenced by the heavy atom effect. bhu.ac.in

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic (H-2, H-6)7.05 - 7.15130.0 - 132.0
Aromatic (H-3, H-5)7.60 - 7.70137.0 - 138.0
Aromatic (C-1)-140.0 - 142.0
Aromatic (C-4)-90.0 - 95.0
Alkyl (α-CH₂)2.55 - 2.6535.0 - 36.0
Alkyl (β-CH₂)1.50 - 1.6031.0 - 32.0
Alkyl (Bulk CH₂)1.20 - 1.4029.0 - 30.0
Alkyl (ω-1 CH₂)1.20 - 1.4022.5 - 23.5
Alkyl (ω CH₃)0.85 - 0.9514.0 - 14.5

Note: This table presents predicted chemical shift ranges based on data for analogous compounds like iodobenzene (B50100), long-chain alkanes, and alkylbenzenes. Actual values may vary depending on solvent and experimental conditions. chemicalbook.comsigmaaldrich.comliverpool.ac.uk

Detailed Conformational Analysis of the Dodecyl Chain

The twelve-carbon dodecyl chain of this compound is characterized by significant conformational flexibility. In solution at ambient temperatures, rapid rotation occurs around the C-C single bonds, leading to a dynamic equilibrium between numerous trans (anti) and gauche conformers. researchgate.net This rapid interconversion results in time-averaged signals in the NMR spectrum, where the internal methylene (B1212753) (CH₂) groups of the chain often appear as a single, broad resonance. mdpi.com

Quantum mechanical analysis of n-alkanes has shown that the relative populations of gauche and trans conformers can be influenced by the solvent environment. researchgate.net For this compound, polar solvents might favor more compact, gauche-rich conformations, while nonpolar solvents could favor the extended, all-trans conformation. researchgate.net Detailed analysis of vicinal (³JHH) coupling constants within the alkyl chain can, in principle, provide quantitative information about the dihedral angles and thus the population of specific conformers. cdnsciencepub.com However, the complexity and signal overlap in such a long chain make a complete analysis challenging. researchgate.net

Investigation of Intramolecular Dynamics

Variable-temperature (VT) NMR spectroscopy is a primary technique for investigating the rates and activation barriers of intramolecular dynamic processes. mdpi.com For this compound, two key dynamic processes are of interest: the segmental motion of the dodecyl chain and the rotation around the C(aryl)-C(alkyl) bond.

As the temperature is lowered, the rate of conformational exchange within the dodecyl chain decreases. If the exchange rate becomes slow on the NMR timescale, the broad, averaged signals of the methylene protons would be expected to decoalesce, splitting into multiple distinct signals corresponding to individual, "frozen" conformers. mdpi.com The temperature at which this coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the conformational interchange.

Furthermore, VT NMR can probe the rotation of the phenyl group relative to the alkyl chain. rsc.org The barrier to this rotation can be determined by monitoring the signals of the diastereotopic protons or carbons in prochiral derivatives or by analyzing long-range coupling constants. cdnsciencepub.comscispace.com For long-chain alkylbenzenes, these dynamic processes are typically very fast at room temperature, with low activation barriers. It is important to allow the sample to reach thermal equilibrium at each temperature to obtain accurate line widths and chemical shifts for analysis. blogspot.com

Spectroscopic Probing of Reaction Intermediates

Aryl iodides like this compound are common substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org NMR spectroscopy can be a powerful tool for elucidating the reaction mechanism by detecting and characterizing transient intermediates. illinois.edu

In a typical Suzuki-Miyaura reaction, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org By using low-temperature, rapid-injection NMR techniques, it is possible to observe the species involved in these steps. illinois.edu For instance, upon reaction with a Pd(0) catalyst, the signals for this compound would decrease, while new signals corresponding to the oxidative addition product, a Pd(II) species like trans-[Pd(PPh₃)₂(Ar)(I)], would appear. acs.org Subsequent addition of the boronic acid and base could allow for the observation of pre-transmetalation intermediates containing a Pd-O-B linkage, providing a more complete picture of the reaction pathway. illinois.edumdpi.com These studies are often complex, as catalyst resting states and intermediates can be present at low concentrations. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide complementary information on the vibrational modes of this compound, offering insights into its functional groups, conformational order, and intermolecular interactions. mdpi.com

Elucidation of Molecular Vibrations and Conformations

The vibrational spectrum of this compound can be divided into contributions from the iodophenyl headgroup and the dodecyl tail.

Characteristic Vibrational Modes:

Vibrational Mode Typical Wavenumber (cm⁻¹) Region
Aromatic C-H Stretch 3100 - 3000 Aromatic
Aliphatic C-H Stretch (asym/sym) 2960 - 2850 Alkyl Chain
Aromatic C=C Stretch 1600 - 1450 Aromatic
CH₂ Scissoring ~1465 Alkyl Chain
C-H In-plane/Out-of-plane Bending 1300 - 690 Aromatic
CH₂ Wagging/Twisting Progressions 1350 - 1150 Alkyl Chain
CH₂ Rocking ~720 Alkyl Chain

Note: This table presents general frequency ranges. Specific peak positions are sensitive to the molecular environment and physical state. researchgate.netresearchgate.netspectroscopyonline.com

The long alkyl chain gives rise to several conformation-sensitive vibrational modes. rsc.org In the solid state, if the chains adopt a highly ordered, all-trans conformation, characteristic band progressions for CH₂ wagging and twisting modes can be observed. researchgate.net The presence and sharpness of these bands are indicative of a high degree of conformational registry. rsc.org Conversely, in the liquid state or in solution, these features broaden and merge due to the presence of multiple gauche conformers, reflecting the disordered nature of the chain. acs.org

Analysis of Intermolecular Interactions in Condensed Phases

In the solid state, the molecular packing of this compound is governed by a combination of weak intermolecular forces, including van der Waals interactions between the long alkyl chains and more specific interactions involving the iodophenyl group. nih.govmdpi.com

A key interaction for iodoarenes is halogen bonding, where the electropositive region (σ-hole) on the iodine atom can act as a Lewis acid, interacting with an electron-rich atom (Lewis base) on a neighboring molecule. nih.govacs.org This C-I···X interaction can significantly influence crystal packing. researchgate.net The formation of a halogen bond can be detected by vibrational spectroscopy, as it typically causes a perturbation of the C-I stretching frequency compared to the gas or solution phase.

Mass Spectrometry for Complex Molecular Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, it provides critical information for both confirming the molecular formula and deducing its structural features.

High-resolution mass spectrometry (HRMS) is distinguished from standard mass spectrometry by its ability to measure the mass of a molecule with extremely high accuracy, typically to four or more decimal places. researchgate.netlibretexts.org This precision allows for the determination of the "exact mass," which is calculated using the masses of the most abundant isotopes of the constituent elements, rather than the average atomic weights found on the periodic table. missouri.edu While instruments with unit mass resolution cannot distinguish between molecules with the same nominal mass but different elemental compositions, HRMS can resolve these differences, providing an unambiguous confirmation of a compound's molecular formula. libretexts.orgbioanalysis-zone.com

For this compound, the molecular formula is C₁₈H₂₉I. The exact mass is calculated by summing the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and iodine (¹²⁷I). missouri.edu

The calculated exact mass provides a precise target for HRMS analysis, confirming the elemental composition of this compound.

Table 1: Exact Mass Calculation for this compound (C₁₈H₂₉I)

Element Isotope Quantity Exact Mass of Isotope (u) Total Mass (u)
Carbon ¹²C 18 12.000000 216.000000
Hydrogen ¹H 29 1.007825 29.226925
Iodine ¹²⁷I 1 126.904473 126.904473
Total Exact Mass: 372.131398

This table demonstrates the calculation of the monoisotopic (exact) mass for this compound, which can be verified by high-resolution mass spectrometry.

Fragmentation Pattern Analysis for Structural Connectivity

During mass spectrometry, molecules are ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments. tutorchase.com The resulting fragmentation pattern acts as a molecular "fingerprint," offering valuable clues about the molecule's structure and the connectivity of its atoms. msu.edu

The structure of this compound—a long alkyl chain attached to an iodinated benzene ring—predicts several characteristic fragmentation pathways. The presence of the long alkyl chain is expected to produce clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.org A notable feature in the mass spectra of long-chain alkanes is often a prominent peak at m/z 57, corresponding to the stable butyl cation ([C₄H₉]⁺), which frequently appears as the base peak. docbrown.info

The aromatic and iodo-substituted portion of the molecule also leads to specific fragments. Cleavage of the carbon-iodine bond can occur, and a peak at m/z 127, corresponding to the iodine cation ([I]⁺), is a strong indicator of an iodine-containing compound. docbrown.info Other significant fragments would include the iodophenyl cation and various products of benzylic cleavage.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass/Charge) Proposed Ionic Fragment Formula of Fragment Notes
372 [C₁₈H₂₉I]⁺ C₁₈H₂₉I Molecular Ion (M⁺)
245 [C₁₈H₂₉]⁺ C₁₈H₂₉ Loss of iodine radical
203 [C₆H₄I]⁺ C₆H₄I Loss of dodecyl radical (benzylic cleavage)
127 [I]⁺ I Iodine cation docbrown.info
57 [C₄H₉]⁺ C₄H₉ Butyl cation; often the base peak for long alkyl chains docbrown.info

This table outlines the expected major fragments of this compound upon mass spectrometric analysis, providing insight into its structural components.

X-ray Diffraction Studies

X-ray diffraction is a primary technique for determining the arrangement of atoms within a solid material. By analyzing how X-rays are scattered by the electron clouds of atoms in a crystal lattice, a detailed three-dimensional structural model can be generated.

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state. hzdr.defzu.cz This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, yielding a complete three-dimensional map of the molecule's structure. hzdr.defzu.cz

While a specific crystal structure for this compound is not found in the surveyed literature, an SCXRD analysis would be essential to fully characterize its solid-state architecture. Such a study would reveal the exact conformation of the dodecyl chain, the geometry of the benzene ring, and the precise C-I bond length. Furthermore, it would elucidate how the molecules pack together in the crystal lattice, highlighting any significant intermolecular forces, such as van der Waals interactions or potential halogen bonding involving the iodine atoms, which has been observed in related structures like 4-iodobenzoic acid. nih.gov

Table 3: Potential Crystallographic Parameters from SCXRD Analysis of this compound

Parameter Information Provided
Crystal System The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The complete symmetry description of the crystal lattice.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit.
Atomic Coordinates The (x, y, z) position of every atom in the asymmetric unit.
Bond Lengths & Angles Precise measurements of all intramolecular distances and angles.
Intermolecular Interactions Identification of non-covalent forces like halogen or hydrogen bonds.

This table lists the key structural details that would be determined from a successful single-crystal X-ray diffraction experiment on this compound.

Powder X-ray Diffraction for Polymorphic Analysis

Polymorphism is the ability of a compound to exist in two or more different crystalline forms. americanpharmaceuticalreview.com These different forms, or polymorphs, can possess distinct physical properties, including solubility and stability. Powder X-ray diffraction (PXRD) is a fundamental and widely used technique for identifying and distinguishing between different polymorphic forms of a substance. americanpharmaceuticalreview.comrigaku.com

In a PXRD experiment, a powdered sample containing numerous small crystallites in random orientations is exposed to an X-ray beam. The resulting diffraction pattern, which is a plot of diffraction angle (2θ) versus intensity, serves as a unique fingerprint for a specific crystalline phase. rigaku.com If this compound can crystallize into different forms (e.g., by using different solvents or cooling rates), PXRD would be the primary method to identify them. By comparing the PXRD pattern of a sample to a reference pattern from a known form, one can confirm its polymorphic identity and assess its purity. rigaku.com

Table 4: Illustrative PXRD Data for Distinguishing Hypothetical Polymorphs of this compound

Diffraction Angle (2θ) Relative Intensity (Form A) Relative Intensity (Form B)
5.1° Strong Absent
8.5° Medium Strong
12.3° Weak Medium
15.6° Strong Weak
21.0° Medium Strong

This table provides a hypothetical example of how PXRD data could differentiate between two distinct polymorphic forms (Form A and Form B) of this compound based on the unique positions and intensities of their diffraction peaks.

Computational and Theoretical Investigations of 1 Dodecyl 4 Iodobenzene Systems

Quantum Chemical Calculations

Quantum chemical calculations are based on solving approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For a molecule like 1-dodecyl-4-iodobenzene, these calculations can elucidate its intrinsic reactivity, bond strengths, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules. mpg.descispace.com Rather than calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler variable, to determine the system's energy and other properties. mpg.de This approach makes it computationally feasible to study relatively large molecules like this compound. mpg.de

For this compound, a DFT calculation would map the electron density distribution across the molecule, highlighting the electron-rich aromatic ring and the electron-deficient iodine atom. This information is crucial for understanding its interactions with other molecules. From the electronic structure, various reactivity descriptors can be calculated to predict chemical behavior. dntb.gov.uaijrstjournal.comnih.gov These indices, derived from conceptual DFT, provide a quantitative framework for assessing reactivity. dntb.gov.uanih.gov

Table 1: Conceptual DFT Reactivity Descriptors and Their Significance

DescriptorSymbolSignificance for this compound
Electronic Chemical Potential µIndicates the tendency of electrons to escape from the system; related to electronegativity.
Chemical Hardness ηMeasures the resistance to change in electron distribution; a harder molecule is less reactive.
Global Electrophilicity ωQuantifies the ability of the molecule to accept electrons; the iodobenzene (B50100) moiety is expected to be the primary site for electrophilic interactions. dntb.gov.ua
Global Nucleophilicity NQuantifies the ability of the molecule to donate electrons; the π-system of the benzene (B151609) ring would contribute to this property. dntb.gov.ua
Fukui Functions f(r)Identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

The stability of a molecule and the pathways of its reactions are fundamentally linked to the strength of its chemical bonds. The Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. libretexts.org For this compound, the BDE of the Carbon-Iodine (C–I) bond is of particular interest, as this is often the most labile bond in aryl iodides and a key site for chemical transformations such as cross-coupling reactions. Theoretical calculations can provide estimates for these BDEs, offering insight into the molecule's thermal stability and potential reaction pathways. libretexts.orgnih.gov

Frontier Molecular Orbital (FMO) theory provides a powerful model for predicting chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.com For this compound, the HOMO is expected to be localized primarily on the π-system of the iodobenzene ring, while the LUMO is anticipated to have significant contributions from the antibonding σ* orbital of the C–I bond. This distribution suggests that the molecule can act as a π-electron donor in certain reactions and as an electron acceptor at the iodine atom, leading to C–I bond cleavage.

Table 2: Hypothetical Calculated Bond Dissociation Energies (BDEs) for Key Bonds in this compound

BondBond TypeTypical Calculated BDE (kcal/mol)Significance
C-I Aryl-Iodine~65-70The weakest covalent bond in the functional headgroup, indicating a likely site of reaction initiation.
C-C (Aryl) Aromatic Carbon-Carbon~110-120High strength, characteristic of the stable benzene ring.
C-C (Alkyl) Alkyl Carbon-Carbon~85-90Standard strength for aliphatic chains, indicating the general stability of the dodecyl tail.
C-H (Aryl) Aromatic Carbon-Hydrogen~110-112Strong bonds, less likely to break than the C-I bond.
C-H (Alkyl) Alkyl Carbon-Hydrogen~98-100Strong bonds, contributing to the overall stability of the dodecyl chain.
Note: These are representative values based on general chemical principles and calculations for similar compounds; specific values for this compound would require dedicated computation.

Quantum chemical methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic properties of molecules. researchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies, which correspond to peaks in the Infrared (IR) and Raman spectra. researchgate.net These calculations can aid in the assignment of experimental spectra and provide a detailed understanding of the molecule's vibrational modes.

Electronic excitations, which are observed in UV-visible (UV-Vis) spectroscopy, can be predicted using TD-DFT. researchgate.net For this compound, TD-DFT calculations would predict the energies of π-π* transitions within the benzene ring and other electronic transitions involving the iodine substituent. Comparing these theoretical predictions with experimental spectra helps to validate the computational model and interpret the electronic structure. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated, providing another layer of verification against experimental data. rsc.org

Table 3: Comparison of Experimental and Hypothetically Predicted Spectroscopic Data

Spectroscopic TechniqueParameterExperimental Value (Typical) rsc.orgPredicted Value (DFT)Significance
¹H NMR Aromatic Protons7.22 - 7.75 ppm~7.2 - 7.8 ppmConfirms the electronic environment of protons on the benzene ring.
¹³C NMR C-I Carbon~83 ppm~80 - 85 ppmHighly sensitive to the electron-withdrawing effect of iodine.
UV-Vis λ_max (π-π* transition)~255 nm~250 - 260 nmCorresponds to electronic excitation within the aromatic system.
IR Spectroscopy C-I Stretch~500 - 600 cm⁻¹~500 - 600 cm⁻¹Identifies the characteristic vibration of the carbon-iodine bond.
Note: Predicted values are illustrative of the typical accuracy of DFT calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. ed.ac.uk This technique allows for the exploration of conformational dynamics and large-scale processes like self-assembly, which are inaccessible to static quantum chemical calculations. ed.ac.ukrsc.org

The long, flexible dodecyl chain of this compound can adopt a vast number of different shapes, or conformations. MD simulations are the ideal tool to explore this conformational landscape. nih.gov The flexibility of the chain arises from rotation around its carbon-carbon single bonds, leading to different dihedral angles. While the low-energy trans conformation results in a straight chain, higher-energy gauche conformations introduce kinks.

MD simulations can reveal how the dodecyl chain behaves in different environments. semanticscholar.org

In a vacuum: The chain would be highly flexible, exploring many conformations.

In a non-polar solvent: The chain would remain flexible and extended.

In water: The hydrophobic effect would drive the chain to collapse upon itself to minimize its contact with water molecules, favoring more compact conformations.

At an interface (e.g., air-water or on a surface): The chain's conformations would be constrained by the interactions of the iodobenzene headgroup with the interface.

By analyzing the simulation trajectories, researchers can map the free energy landscape as a function of key conformational coordinates, identifying the most stable and frequently occurring shapes of the molecule in a given environment. nih.gov

As an amphiphilic molecule with a non-polar alkyl tail and a polarizable aromatic headgroup, this compound has the potential to self-assemble into ordered supramolecular structures. vub.be MD simulations are instrumental in understanding the mechanisms and driving forces behind these aggregation processes. nih.govbiorxiv.org

A typical simulation would start with multiple this compound molecules randomly dispersed in a solvent, such as water. biorxiv.org Over the course of the simulation, one can observe the spontaneous aggregation driven by specific intermolecular forces. The primary driving forces for aggregation would be:

The Hydrophobic Effect: The dodecyl tails would cluster together to minimize their exposure to water, a process known as hydrophobic collapse. nih.gov

Van der Waals Interactions: These attractive forces would be significant between the closely packed alkyl chains.

π-π Stacking: The flat, electron-rich surfaces of the iodobenzene rings can stack on top of each other, contributing to the stability of the aggregate.

Depending on the concentration and the environment, these simulations can predict the formation of various aggregates, such as spherical or cylindrical micelles, or even larger bilayer-like structures. nih.govpku.edu.cn By using different levels of theory, from highly detailed all-atom models to more computationally efficient coarse-grained models, researchers can study self-assembly across different time and length scales. vub.benih.gov

Table 4: Intermolecular Forces Driving Self-Assembly of this compound

ForceInteracting Parts of MoleculeDescriptionRole in Aggregation
Hydrophobic Effect Dodecyl Chains & WaterEntropically driven tendency of non-polar chains to avoid contact with water.Primary driver for initial aggregation and formation of a non-polar core.
Van der Waals Dodecyl ChainsWeak, short-range attractive forces between all atoms.Stabilizes the core of the aggregate by holding the alkyl chains together.
π-π Stacking Iodobenzene RingsNon-covalent attraction between aromatic rings.Orients the headgroups and provides additional stability to the aggregate surface.
Halogen Bonding Iodine Atom & Electron DonorPotential weak interaction between the electropositive region on the iodine and a nucleophile.Could play a role in the specific ordering and orientation of molecules within the aggregate.

Structure-Reactivity Relationship Studies

The reactivity of this compound is primarily dictated by the interplay of electronic and steric effects of the dodecyl and iodo substituents on the aromatic ring. Understanding these relationships is crucial for predicting its behavior in chemical reactions. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these relationships by modeling reaction pathways and electronic properties. nih.gov

In this compound, the electron-donating dodecyl group and the deactivating iodo group are in a para-position. The dodecyl group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the iodine atom, electrophilic substitution is anticipated to occur at the positions ortho to the dodecyl group (positions 2 and 6). The iodine atom also acts as an ortho-, para-director, which reinforces the directing effect of the alkyl group.

Computational models can quantify these effects by calculating electron density distributions, molecular electrostatic potential (MESP) maps, and the energies of reaction intermediates (such as the arenium ion or σ-complex). preprints.org For instance, a higher negative potential on the MESP map at specific carbon atoms indicates a higher susceptibility to electrophilic attack at that site.

The relationship between the structure of an aromatic compound and its reactivity can be systematically studied using Hammett plots, which correlate reaction rates with substituent constants. nih.gov For nucleophilic aromatic substitution (SNAr) reactions, which are less common for this compound unless a strong electron-withdrawing group is also present, the reaction proceeds via a concerted mechanism (cSNAr) or through a Meisenheimer-like transition state. nih.gov The large steric bulk of the dodecyl chain may also influence reactivity by hindering the approach of reactants to the positions ortho to it.

Table 1: Predicted Reactivity and Directing Effects in Electrophilic Aromatic Substitution

CompoundSubstituent EffectsPredicted Relative Reactivity (vs. Benzene)Major Product(s) in Nitration
Benzene-1Nitrobenzene
Toluene-CH₃ (+I, Hyperconjugation)~25 (Activated)ortho-Nitrotoluene, para-Nitrotoluene
Iodobenzene-I (-I > +M)~0.2 (Deactivated)para-Iodonitrobenzene, ortho-Iodonitrobenzene
This compound -C₁₂H₂₅ (+I), -I (-I > +M)Deactivated (less than Iodobenzene)2-Nitro-1-dodecyl-4-iodobenzene

Computational Design of Novel this compound Derivatives and Their Properties

Computational chemistry serves as a powerful tool for the in silico design of novel derivatives of this compound with tailored properties for specific applications, such as materials science or medicinal chemistry. mdpi.comsci-hub.se By modifying the core structure and using computational methods to predict the resulting electronic, optical, and physical properties, researchers can prioritize synthetic targets and accelerate the discovery process.

The design process often begins by identifying the key structural features to be modified. For the this compound scaffold, modifications could include:

Altering the alkyl chain: The length and branching of the dodecyl chain can be varied to fine-tune solubility, steric hindrance, and self-assembly properties.

Replacing the iodo group: The iodine atom is an excellent leaving group in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a versatile handle for further functionalization. nih.govacs.org It can be replaced with a wide variety of functional groups to impart new properties.

Introducing additional substituents: Adding electron-withdrawing or electron-donating groups to the aromatic ring can systematically tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. u-picardie.fr

DFT calculations are commonly employed to predict the properties of these designed derivatives. For example, calculations can determine the HOMO-LUMO energy gap, which is a crucial parameter for predicting the electronic and optical properties of organic materials. u-picardie.fr A smaller HOMO-LUMO gap generally correlates with higher reactivity and absorption at longer wavelengths. Molecular dynamics simulations can be used to study how these derivatives might pack in the solid state or behave in solution, providing insights into their potential use in liquid crystals or as components of self-assembled monolayers.

For instance, replacing the iodine with a π-conjugated system, such as a phenylethynyl group via a Sonogashira coupling, would be expected to decrease the HOMO-LUMO gap, red-shift the UV-Vis absorption spectrum, and potentially induce fluorescent properties. Introducing a sulfonyl group could enhance the molecule's electron-accepting character. sci-hub.se These predictions allow for a rational design approach, saving significant time and resources compared to a purely experimental trial-and-error methodology.

Table 2: Computationally Designed Derivatives of this compound and Their Predicted Properties

Derivative NameModificationPredicted Property ChangePotential Application
4-Dodecyl-4'-ethynyl-1,1'-biphenylIodine replaced with a phenylethynyl groupDecreased HOMO-LUMO gap, enhanced π-conjugation, potential fluorescenceOrganic electronics, molecular wires
1-Dodecyl-4-(thiophen-2-yl)benzeneIodine replaced with a thiophene (B33073) ringModified electronic properties, potential for polymerizationConductive polymers, organic semiconductors
N-(4-dodecylphenyl)acetamideIodine replaced with an acetamido groupIncreased polarity, hydrogen bonding capabilityLiquid crystals, pharmaceutical intermediates
1-Dodecyl-4-nitrobenzeneIodine replaced with a nitro groupStrong electron-withdrawing character, altered reactivitySynthesis of dyestuffs, nonlinear optics

Applications in Advanced Materials Science and Chemical Synthesis

Polymer Chemistry and Organic Electronics

The dual functionality of 1-dodecyl-4-iodobenzene, with its solubilizing dodecyl group and reactive iodo group, makes it a valuable building block in polymer chemistry and the development of organic electronic materials.

Precursors for Conjugated Polymers and Oligomers

This compound is a crucial starting material for the synthesis of conjugated polymers, particularly through Sonogashira cross-coupling reactions. uky.edu These reactions typically involve the palladium-catalyzed coupling of a terminal alkyne with an aryl halide, like this compound, to form carbon-carbon bonds. uky.edursc.org This methodology is instrumental in creating poly(phenylene ethynylene)s (PPEs), a class of conjugated polymers known for their rigid rod-like structure and interesting optoelectronic properties. lanl.gov The long dodecyl chains attached to the polymer backbone enhance solubility and processability, which are often challenges in working with rigid conjugated polymers. uky.eduresearchgate.net For instance, the synthesis of PPEs with alternating arene-perfluoroarene units has been achieved using derivatives of this compound, although solubility can be an issue without sufficient side chains. uky.edu

The general synthetic approach involves reacting a diiodo-monomer, often derived from or analogous to this compound, with a diethynyl-monomer. researchgate.net By carefully selecting the monomers and reaction conditions, the properties of the resulting PPEs can be tailored for specific applications. kennesaw.edu The incorporation of the dodecyl chains ensures that the final polymer is soluble in common organic solvents, facilitating its characterization and use in device fabrication. wiley-vch.de

Components in Organic Semiconductors and Hole Transport Materials

Organic semiconductors are essential components of various electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). cas.org These materials offer advantages such as flexibility, low cost, and the ability to be processed from solution. wiley-vch.de this compound serves as a key building block for synthesizing molecules used as organic semiconductors and, more specifically, as hole transport materials (HTMs). nih.govrsc.org

HTMs are responsible for efficiently transporting positive charge carriers (holes) in electronic devices. The design of effective HTMs often involves creating molecules with specific electronic properties and good morphological stability. nih.gov Triarylamine derivatives, a common class of HTMs, can be synthesized using this compound or its derivatives through reactions like the Buchwald-Hartwig amination. The long dodecyl chain helps to ensure good solubility and film-forming properties of the final HTM. mdpi.com

Research has shown that novel triarylamine-based HTMs synthesized from precursors containing long alkyl chains exhibit promising properties for use in perovskite solar cells. mdpi.comresearchgate.net These materials can have suitable HOMO energy levels that align well with the valence band of perovskite absorbers, facilitating efficient hole extraction. mdpi.com For example, computational studies have revealed that the introduction of dialkoxy groups, similar to the dodecyl group, can significantly enhance the hole mobility of the material. researchgate.net

Incorporation into Specialty Polymers for Tunable Properties

The ability to fine-tune the properties of polymers is crucial for developing new materials with specific functionalities. Incorporating this compound into polymer structures is an effective strategy for achieving such tunability. The long dodecyl chain acts as a solubilizing group, making otherwise rigid and insoluble polymers processable. researchgate.net

For example, in the synthesis of donor-acceptor conjugated polymers, the choice of monomers, including those derived from this compound, can influence the polymer's electronic band gap, absorption spectrum, and electrochromic behavior. researchgate.net This allows for the creation of materials with tailored optoelectronic properties for applications in electrochromic devices or solar cells. researchgate.net

Furthermore, the presence of the iodo-group on the benzene (B151609) ring provides a reactive site for post-polymerization modification. This allows for the introduction of other functional groups, further expanding the range of accessible polymer properties. This approach enables the creation of specialty polymers with precisely controlled characteristics for advanced applications.

Supramolecular Chemistry and Self-Assembled Systems

The self-assembly of molecules into well-defined nanostructures is a powerful bottom-up approach for creating functional materials. colostate.edursc.org The amphiphilic nature of molecules derived from this compound, with its hydrophobic dodecyl tail and functional aromatic head, makes it an excellent candidate for use in supramolecular chemistry.

Directed Assembly of Functional Nanostructures

The spontaneous organization of molecules into one-dimensional nanostructures like nanotubes and nanoribbons can lead to materials with unique electronic and optical properties. nih.gov Molecules designed with a rigid rod-like segment and flexible dendritic or alkyl chains at the ends can self-assemble in solution to form gels composed of entangled nanostructures. nih.gov

While direct studies on this compound in this context are specific, the principles apply to molecules with its structural motifs. The hydrophobic dodecyl chain can drive the assembly process in aqueous environments or act as a space-filling component in solid-state packing. The iodobenzene (B50100) moiety can participate in specific non-covalent interactions, such as halogen bonding, which can direct the assembly into well-ordered structures. nih.gov This directed assembly can be used to create nanostructures with tailored properties for applications in biosensors, tissue engineering, and nanoelectronics. colostate.eduuchicago.edu For example, the conductivity of self-assembled oligothiophene nanostructures has been shown to increase significantly compared to the unassembled molecules. nih.gov

Role in Liquid Crystal Design

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. tcichemicals.com The design of molecules that exhibit liquid crystalline phases (mesogens) often involves incorporating a rigid core with flexible terminal chains. sci-hub.se The this compound structure possesses these key features: a rigid phenyl ring and a flexible dodecyl chain.

This makes it a valuable synthon in the creation of thermotropic liquid crystals, where phase transitions are induced by temperature changes. tcichemicals.com A significant application of the iodo-group in this context is its ability to act as a halogen bond donor. beilstein-journals.org Halogen bonding is a non-covalent interaction between a halogen atom and a Lewis base, which can be used to direct the self-assembly of molecules into supramolecular liquid crystals. nih.govbeilstein-journals.orgresearchgate.net

For instance, this compound and its derivatives can form halogen-bonded complexes with other molecules, such as those containing pyridine (B92270) or nitro groups, leading to the formation of new liquid crystalline materials. beilstein-journals.org These supramolecular assemblies can exhibit mesophases, like smectic or nematic phases, even if the individual components are not liquid crystalline themselves. nih.govresearchgate.net The combination of the dodecyl chain's influence on phase behavior and the directional nature of the halogen bond allows for the precise design of liquid crystals with tunable properties for applications in displays and optical devices. d-nb.infotandfonline.comnih.gov

Surface Science and Interface Chemistry

The dual nature of the this compound molecule—a hydrophilic aromatic head and a long hydrophobic aliphatic tail—predestines it for applications in surface and interface chemistry. It can be used to modify surface properties, create ordered molecular structures, and study interfacial phenomena.

Functionalization of Graphene and Other 2D Materials

The covalent functionalization of graphene is a key strategy for tuning its electronic properties, improving its dispersibility, and tailoring it for specific applications. Aryl iodides, including this compound and its analogues, serve as important reagents in this context.

Reductive functionalization is a common method where graphite (B72142) is first reduced to form a graphene precursor, such as a graphite intercalation compound (GIC), which then reacts with an electrophile like an aryl or alkyl iodide. acs.orgacs.org Studies comparing various functionalization routes have shown that the use of alkyl iodides, such as n-dodecyl iodide, leads to a high degree of functionalization and excellent bulk homogeneity. acs.orgacs.org This is attributed to a more controlled reaction compared to faster methods involving diazonium salts. acs.org The aryl iodide group in this compound offers a similar pathway for covalent attachment to the graphene basal plane. For instance, the functionalization of oxo-graphene nanoribbons (oxo-GNRs) has been achieved using 4-iodobenzediazonium salts, demonstrating the reactivity of the iodophenyl group in modifying carbon nanomaterials. nih.gov

Another approach is electrochemical functionalization, where graphene on a conductive substrate acts as an electrode. researchgate.net Applying a potential can trigger the reaction of aryl iodides at the graphene surface, leading to covalent modification. researchgate.net The long dodecyl chain of this compound can impart significant changes to the surface properties of the functionalized graphene, such as increasing its hydrophobicity and improving its dispersion in non-polar solvents or polymer matrices.

Table 1: Research Findings on Graphene Functionalization with Related Iodo-Compounds

Functionalization Method Reagent Type Key Finding Reference
Reductive Alkylation n-Dodecyl Iodide High degree of functionalization and excellent bulk homogeneity. acs.orgacs.org
Reductive Arylation Phenyl Iodide Confirms the suitability of the iodide route for aryl functionalization. acs.orgacs.org
Diazonium Chemistry 4-Iodobenzediazonium Salt Successful functionalization of oxo-graphene nanoribbon basal planes. nih.gov

Preparation of Ordered Monolayers and Films

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. They are a cornerstone of nanoscience, used to precisely control the physicochemical properties of surfaces. ethz.ch The formation of stable, well-ordered SAMs depends on the interplay between the headgroup's affinity for the substrate, and the intermolecular interactions of the tail groups. ethz.chnist.gov

Molecules with long alkyl chains, like the dodecyl group in this compound, are known to form highly ordered films on various substrates due to strong van der Waals interactions between the chains. nist.gov While thiols on gold are a classic example, other systems like alkyltrichlorosilanes on silicon also show that chain length is critical for film organization. nist.gov The this compound molecule is a prime candidate for forming such monolayers on suitable substrates. The iodophenyl group can act as the headgroup, potentially interacting with specific metal surfaces, while the dodecyl chains would drive the self-assembly process to form a densely packed, ordered film. Such monolayers could be used to create surfaces with tailored wettability, friction, and adhesion properties. ethz.chdtic.mil

Catalysis and Reagent Development

The iodobenzene moiety is a versatile functional group in synthetic chemistry, serving both as a precursor to ligands and as the active component in organoiodine reagents and catalysts.

Ligand Precursors for Metal-Catalyzed Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.orgnih.gov The performance of these catalysts is heavily dependent on the ligands coordinated to the metal center. The aryl iodide group of this compound is an ideal handle for synthesizing complex organic molecules that can serve as ligands.

Using established cross-coupling reactions like the Suzuki, Sonogashira, or Hiyama reactions, the iodine atom can be replaced with a wide variety of functional groups. taylorandfrancis.commdpi.com For example, coupling this compound with a boronic acid (Suzuki reaction) or an alkyne (Sonogashira reaction) that contains a coordinating group (e.g., a phosphine (B1218219), pyridine, or bipyridine) would yield a new ligand molecule. The long dodecyl tail would impart high solubility in non-polar organic solvents, which can be advantageous for certain catalytic applications in homogeneous catalysis. This solubility can also be crucial for attaching the ligand to a solid support to create a recyclable heterogeneous catalyst.

Development of Organoiodine Catalysts and Reagents

Iodoarenes are precursors to hypervalent iodine compounds, which are widely used as versatile and environmentally benign oxidizing agents in organic synthesis. taylorandfrancis.comhud.ac.ukorgsyn.org Common hypervalent iodine reagents include (diacetoxyiodo)benzene (B116549) (DIB) and Dess-Martin periodinane. These reagents are capable of performing a wide range of transformations, including oxidations of alcohols and α-oxytosylations of ketones. hud.ac.uk

This compound can be oxidized to form the corresponding hypervalent iodine(III) or iodine(V) species. The presence of the long dodecyl chain can be leveraged to create catalysts with unique properties. For example, it could lead to organoiodine catalysts that are highly soluble in non-polar media or that exhibit phase-transfer catalytic behavior. Furthermore, there is significant interest in developing chiral hypervalent iodine catalysts for asymmetric synthesis. hud.ac.ukorgsyn.org The this compound scaffold could be elaborated into a chiral structure, where the dodecyl chain helps to create a specific microenvironment around the iodine center, potentially influencing the stereochemical outcome of a reaction.

Chemical Probes for Specific Research Applications

A chemical probe is a small molecule designed to selectively interact with and report on a specific biological or chemical system. nih.govnih.gov The validation of a chemical probe requires a thorough understanding of its selectivity and mechanism of action. nih.gov The structure of this compound makes it a potential platform for the development of such probes.

The long, hydrophobic dodecyl tail is well-suited for inserting into non-polar environments like cell membranes or the hydrophobic cores of proteins. The iodophenyl headgroup can then be used in several ways. It can serve as a reactive handle for attaching reporter groups, such as fluorophores or biotin (B1667282) tags, via cross-coupling reactions. This would allow researchers to "label" specific hydrophobic pockets in a biological system. For example, a fluorescent dye could be attached to the iodophenyl group, and the resulting molecule could be used to visualize lipid-rich structures within a cell. The iodine atom itself is a heavy atom, which can be useful in X-ray crystallography for solving the phase problem when trying to determine the three-dimensional structure of a protein that the probe binds to.

Intermolecular Interactions and Solid State Phenomena in 1 Dodecyl 4 Iodobenzene Systems

Nature and Strength of Halogen Bonding

A halogen bond (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (a σ-hole) and a nucleophilic site. wikipedia.org In 1-dodecyl-4-iodobenzene, the iodine atom, being the largest and most polarizable of the stable halogens, serves as a potent halogen bond donor. wikipedia.orglibretexts.org The C-I bond creates an anisotropic distribution of electron density around the iodine atom, resulting in a region of positive electrostatic potential (the σ-hole) opposite the covalent bond, which can interact attractively with an electron-rich species. wiley-vch.de

The strength and geometry of halogen bonds are defining features in the crystal engineering of iodo-aromatic compounds. wikipedia.org These interactions are typically linear, with the C–I···Y angle approaching 180°, where Y is the halogen bond acceptor (a Lewis base). researchgate.net Common acceptors include nitrogen, oxygen, or even the electron-rich belt of another halogen atom. In the absence of stronger acceptors, I···I interactions can become a primary structure-directing motif. The strength of these bonds follows the trend I > Br > Cl > F, making iodine-based interactions particularly significant for supramolecular assembly. wikipedia.org

While a specific crystal structure for this compound is not publicly available, data from analogous compounds illustrate the nature of these interactions. For instance, studies on co-crystals of 4-iodobenzoic acid and other iodo-aromatic molecules reveal I···N and I···O halogen bonds with distances significantly shorter than the sum of the van der Waals radii, indicating a strong attractive force. nih.gov In the crystal structure of 4-iodobenzonitrile, a strong C≡N···I halogen bond with a distance of 3.168 Å is the most robust interaction, dictating the formation of molecular chains.

Table 1: Illustrative Halogen Bond Parameters in Analogous Iodobenzene (B50100) Derivatives

Donor Molecule Acceptor Interaction Type Distance (Å) Angle (C-I···Y) (°) Reference
4-Iodobenzoic Acid Derivative Pyridyl Nitrogen I···N 2.812 177.0 nih.gov
4-Iodoanilinium Chloride Anion I···Cl⁻ ~3.79 ~170.0 rsc.org
4-Iodobenzonitrile Nitrile Nitrogen I···N 3.168 ---
N-(1,3-benzothiazol-2-yl)-4-iodobenzene-1-sulfonohydrazide Benzothiazole Ring C-I···π 3.644 154.5 st-andrews.ac.uk

This table presents data from analogous compounds to illustrate typical halogen bond geometries and is not experimental data for this compound.

Influence of Hydrophobic Interactions from the Dodecyl Chain

This packing often results in ordered, layered structures where the chains align parallel to one another. The conformation of the alkyl chain, typically an all-trans arrangement, allows for the densest possible packing, similar to that seen in crystalline n-alkanes and long-chain surfactants. beilstein-journals.org The presence of such a large hydrophobic moiety forces a segregation in the crystal lattice, creating distinct hydrophobic domains composed of interdigitating alkyl chains and separate domains where the aromatic headgroups interact. This type of self-assembly is characteristic of amphiphilic molecules and can lead to lamellar or pseudo-micellar structures in the solid state. beilstein-journals.org

Analysis of π-Stacking and C-H···π Interactions

The iodobenzene ring provides a platform for π-system interactions, which, although weaker than halogen bonds, play a crucial role in stabilizing the crystal lattice. These interactions are generally categorized as π-stacking (aromatic-aromatic) and C-H···π interactions.

π-Stacking: This involves the attractive interaction between the electron clouds of adjacent aromatic rings. Due to electrostatic repulsion, a direct face-to-face stacking is generally unfavorable for benzene (B151609) rings. Instead, offset-parallel or T-shaped arrangements are more common, where the electron-poor edge of one ring interacts with the electron-rich face of another.

C-H···π Interactions: These are a form of weak hydrogen bond where a C-H bond acts as the donor and the π-electron system of the aromatic ring acts as the acceptor. In this compound, the C-H bonds of the dodecyl chain are potential donors that can interact with the faces of neighboring iodobenzene rings, further anchoring the alkyl and aromatic regions of the crystal.

A related and highly relevant interaction is the C-I···π interaction , a specific type of halogen bond where the π-cloud of an aromatic ring acts as the Lewis base. Crystal structure analysis of a similar molecule, N‐(1,3‐benzothiazol‐2‐yl)‐4‐iodobenzene‐1‐sulfonohydrazide, revealed a C—I···π interaction with an I···centroid distance of 3.64 Å, contributing significantly to the supramolecular assembly. st-andrews.ac.uk It is highly probable that such interactions also contribute to the packing of this compound.

Role of Weak Non-Covalent Interactions in Crystal Packing

The crystal structure of this compound is a direct consequence of the synergy and competition between the various weak non-covalent interactions. The final packing arrangement represents the most thermodynamically stable compromise that optimizes all contributing forces.

Primary Organization: The dominant interactions are expected to be the directional C-I···X halogen bonds and the extensive van der Waals forces among the dodecyl chains. These forces likely drive the formation of a layered (lamellar) structure.

Layer Composition: Within these layers, it is hypothesized that the molecules arrange in a segregated manner. The iodobenzene headgroups would cluster together, allowing for the formation of linear or zigzag chains directed by halogen bonding (e.g., I···I or C-I···π interactions). nih.govst-andrews.ac.uk Simultaneously, the dodecyl tails would align and interdigitate with the tails of adjacent molecules, maximizing hydrophobic packing. beilstein-journals.org

This hierarchical organization, where strong interactions define the primary motif and weaker ones provide secondary stabilization, is a cornerstone of crystal engineering. acs.org The resulting solid-state structure is likely to feature alternating layers of aromatic headgroups and nonpolar alkyl tails.

Correlation between Intermolecular Interactions and Macroscopic Properties

The collective strength and nature of the intermolecular interactions directly influence the observable macroscopic properties of this compound, such as its melting point, boiling point, and solubility.

Melting and Boiling Points: The melting and boiling points are a measure of the energy required to overcome the intermolecular forces holding the molecules in a fixed lattice or in the liquid phase, respectively. libretexts.org For this compound, several factors contribute to what is expected to be a relatively high melting point for a non-ionic compound:

Strong Dispersion Forces: The long dodecyl chain provides a large surface area for van der Waals interactions, which increase significantly with molecular size. libretexts.org

Halogen Bonding: The presence of strong, directional C-I···X halogen bonds adds considerable energy to the crystal lattice cohesion.

Density and Packing Efficiency: The efficient packing driven by the interplay of hydrophobic forces and directional bonding would lead to a dense crystalline solid. The specific arrangement, whether the chains are fully interdigitated or simply layered, will determine the precise density and crystal morphology. Studies on related long-chain molecules show that the length and branching of the alkyl chain have a significant impact on packing density and, consequently, on physical properties. beilstein-journals.org

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Iodobenzoic acid
4-Iodobenzonitrile
4-Iodoanilinium chloride
N‐(1,3‐benzothiazol‐2‐yl)‐4‐iodobenzene‐1‐sulfonohydrazide
Benzene

Conclusion and Future Research Directions

Synthesis of Novel Derivatives with Enhanced Properties

The functional backbone of 1-dodecyl-4-iodobenzene serves as a versatile platform for the synthesis of a new generation of molecules. The carbon-iodine bond is a key site for a variety of coupling reactions, including Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide array of functional groups. Future research should focus on leveraging these reactions to create derivatives with tailored electronic, optical, and self-assembly properties.

A significant area of interest is the synthesis of complex polycyclic aromatic hydrocarbons and functionalized biphenyls. researchgate.net For instance, derivatives like 3-(2,5-Bis-dodecyl-4-iodo-phenylethynyl)- researchgate.netrsc.org-phenanthroline have been synthesized, demonstrating the utility of the iodobenzene (B50100) group in building larger, functional molecular architectures. researchgate.net Future work could expand on this by introducing different chromophores, redox-active centers, or moieties capable of specific molecular recognition.

Furthermore, the development of more efficient and greener synthetic methodologies for these derivatives is crucial. mdpi.com This includes one-pot reactions and catalytic systems that minimize waste and operate under milder conditions. orgsyn.org The synthesis of polysubstituted iodobenzene derivatives from more straightforward starting materials represents another valuable direction, potentially offering more direct routes to complex target molecules. rsc.org

Exploration of New Catalytic Applications

Iodobenzene and its derivatives are known to participate in or act as pre-catalysts for various organic transformations. rsc.orgmdpi.com The presence of the long dodecyl chain in this compound introduces amphiphilic character, suggesting potential applications in interfacial catalysis and micellar catalysis. acs.org Research into its effectiveness in biphasic systems, where it may act as a phase-transfer catalyst to bring reactants together at an interface, could unlock new reaction pathways. An increase in iodide concentration at an oil/water interface has been shown to enhance nucleophilicity and reaction rates, a phenomenon that could be exploited with this compound. acs.org

Future investigations should explore the use of this compound and its derivatives in reactions such as:

C-S Cross-Coupling Reactions: Copper-catalyzed reactions of aryl iodides with thiols are fundamental for synthesizing diaryl sulfides. Investigating the role of the dodecyl group in modulating catalyst activity and substrate solubility in "on-water" catalytic systems is a promising avenue. nih.gov

Hydroxylation of Aryl Iodides: The conversion of aryl iodides to phenols is an important industrial process. Supported copper catalysts have shown high selectivity for the iodide functional group. rsc.org Derivatives of this compound could be used to probe the effect of sterics and electronics on these transformations.

Oxidative Functionalizations: Hypervalent iodine compounds, which can be generated from iodobenzenes, are powerful oxidants. Exploring the in-situ generation of hypervalent iodine species from this compound for use in catalytic aminations and other oxidative C-H functionalizations is a key area for future research. rsc.org

The development of novel heterogeneous catalysts where this compound or its derivatives are immobilized on a solid support could also address challenges related to catalyst recovery and reuse. acs.org

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules based on this compound. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep insights into molecular structure, electronic properties, and intermolecular interactions. researchgate.net

Future computational studies should focus on:

Predicting Reaction Outcomes: Modeling transition states and reaction pathways for the synthesis of new derivatives can help in optimizing reaction conditions and predicting the feasibility of novel transformations.

Designing Functional Materials: Simulations can predict the self-assembly behavior of amphiphilic derivatives of this compound, guiding the design of new liquid crystals, organogels, or surface-active agents.

Virtual Screening for Catalytic Activity: Computational models can be used to screen potential derivatives for their efficacy in various catalytic cycles, identifying promising candidates for experimental validation. nih.govnih.gov Physics-based approaches like Free Energy Perturbation (FEP) can accurately compute changes in properties like binding affinity, guiding the rational design of more effective catalysts or functional molecules. youtube.com

Integrating machine learning with these computational methods can further enhance predictive capabilities, enabling the high-throughput screening of virtual libraries of derivatives to identify candidates with desired properties for specific applications in electronics, photonics, or energy storage. researchgate.netmdpi.com

Potential in Emerging Materials Science Domains

The unique molecular structure of this compound, featuring a rigid aromatic head and a flexible aliphatic tail, makes it an excellent building block for advanced functional materials. The long alkyl chain can induce micro-phase separation and self-assembly, leading to the formation of ordered nanostructures.

Promising areas for materials science research include:

Liquid Crystals: By attaching appropriate mesogenic units to the iodobenzene core, it is possible to design novel liquid crystalline materials. The dodecyl chain would provide the necessary fluidity and influence the type of mesophase formed.

Organic Electronics: Derivatives of this compound can be used to synthesize conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The dodecyl chains can enhance solubility and processability while also influencing the solid-state packing and, consequently, the charge transport properties. rsc.org

Smart Materials and Metamaterials: The functional handle provided by the iodine atom allows for the incorporation of these molecules into more complex systems. For example, they could be used to create responsive materials that change their properties in response to external stimuli or as components in the fabrication of metamaterials with unique optical or electronic properties. cas.org

Functional Surfaces: The amphiphilic nature of certain derivatives could be exploited to form self-assembled monolayers (SAMs) on various substrates, allowing for the tuning of surface properties such as wettability and adhesion.

Challenges and Opportunities in Fundamental and Applied Research

While the future of this compound research is promising, several challenges must be addressed. A key challenge lies in achieving regioselectivity during the synthesis of polysubstituted derivatives. Furthermore, understanding the complex interplay between the molecular structure of its derivatives and their macroscopic material properties requires sophisticated characterization and modeling techniques. dokumen.pub

Despite these challenges, significant opportunities exist. The development of sustainable and cost-effective synthetic routes using this compound as a starting material aligns with the principles of green chemistry. mdpi.com There is a considerable opportunity to explore its use in data-driven materials discovery, where computational screening and machine learning can rapidly identify new potential applications. researchgate.net The fundamental study of the self-assembly of its derivatives can provide valuable insights into intermolecular forces and the principles of molecular organization.

In applied research, the opportunity lies in translating the unique properties of these molecules into tangible technological advancements, from more efficient electronic devices to novel catalysts that can drive important chemical transformations. The intersection of its reactivity and its potential for self-organization provides a rich field of inquiry for both fundamental science and applied engineering. narsammaacsc.org

Q & A

Q. What are the optimal synthetic routes for 1-dodecyl-4-iodobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 4-iodophenol with dodecyl bromide under phase-transfer catalysis (e.g., using tetrabutylammonium bromide) achieves moderate yields (~60–70%) . Optimization requires monitoring temperature (60–80°C), solvent polarity (toluene or DMF), and stoichiometric ratios (1:1.2 molar ratio of phenol to alkyl halide). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted dodecyl bromide .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Confirm the presence of the dodecyl chain (δ 0.88 ppm for terminal CH₃, δ 1.25–1.45 ppm for CH₂ groups) and aromatic protons (δ 7.2–7.6 ppm for substituted benzene) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 374 (M⁺) and fragments corresponding to iodine loss (m/z 247) .
  • Elemental Analysis : Verify C (64.2%), H (8.8%), and I (27.0%) within ±0.3% error .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents .
  • Storage : Keep in amber glass bottles at 2–8°C to avoid photodegradation. Label containers with hazard warnings (e.g., acute toxicity, GHS Category 4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from differential scanning calorimetry (DSC) vs. thermogravimetric analysis (TGA). To reconcile:
  • Standardize Heating Rates : Use 10°C/min in inert atmospheres (N₂ or Ar) to minimize oxidative decomposition .
  • Calibrate Instruments : Validate using reference compounds (e.g., indium for DSC).
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers caused by impurities (>95% purity required) .

Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Design a factorial experiment varying:
  • Catalysts : Pd(PPh₃)₄ vs. PdCl₂(dppf).
  • Bases : K₂CO₃ vs. Cs₂CO₃.
  • Solvents : THF vs. DMF.
    Monitor reaction progress via TLC every 30 minutes. Use GC-MS to quantify side products (e.g., homocoupling byproducts). Optimize using response surface methodology (RSM) .

Q. How can researchers analyze the environmental impact of this compound degradation byproducts?

  • Methodological Answer :
  • High-Resolution LC-MS : Identify degradation products (e.g., iodophenols) under simulated sunlight (UV irradiation at 254 nm).
  • Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity (EC₅₀ values).
  • Computational Modeling : Apply density functional theory (DFT) to predict persistence and bioaccumulation potential .

Data Analysis & Interpretation

Q. How should researchers address systematic errors in vapor pressure measurements for this compound?

  • Methodological Answer : Use a torsion mass-loss effusion apparatus calibrated with reference compounds (e.g., crystalline 1-bromo-4-iodobenzene). Correct for temperature fluctuations (±0.1°C) and non-ideal gas behavior using the virial equation. Report uncertainties in Δcr<sup>g</sup>Hm° (e.g., ±0.4 kJ·mol⁻¹) and validate via replicate trials .

Q. What statistical methods are recommended for comparing the compound’s solubility across solvents?

  • Methodological Answer : Conduct Hansen solubility parameter analysis (δD, δP, δH) using turbidimetry. Apply multiple linear regression to correlate solubility with solvent properties. Report 95% confidence intervals and use Tukey’s HSD test to compare means .

Tables for Key Properties

Property Value Method Reference
Melting Point45–47°CDSC (N₂ atmosphere)
Vapor Pressure (25°C)1.2 × 10⁻⁵ mmHgTorsion effusion
LogP (Octanol-Water)6.3 ± 0.2Shake-flask method
Thermal Decomposition220–240°CTGA (10°C/min, N₂)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.